4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline
Description
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 4-methylphenoxy (-O-C₆H₄-CH₃) group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group and the steric/electronic effects of the methylphenoxy substituent. It is commercially available for pharmaceutical research and development .
Properties
IUPAC Name |
4-(4-methylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYBUOLYJOWQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the methylphenoxy group onto the aniline ring. One common synthetic route involves the nucleophilic aromatic substitution reaction where a suitable aniline derivative is reacted with a trifluoromethylating agent and a methylphenoxy compound under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitro group (if present) to an amine.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Chemistry
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline serves as a versatile intermediate in the synthesis of various organic compounds, including:
- Pharmaceuticals : It is used to synthesize antitumor agents and other therapeutic compounds.
- Agrochemicals : The compound plays a role in developing herbicides and pesticides.
Biology
Research has indicated potential biological activities of this compound, particularly:
- Cytotoxicity Studies : Investigations have shown that it exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further studies in cancer therapy.
Medicine
In medicinal chemistry, this compound is utilized as an intermediate for:
- Antitumor Agents : Its derivatives are explored for their efficacy in targeting specific cancer pathways.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Intermediate for pharmaceuticals | Used to synthesize various drugs |
| Agrochemicals | Development of herbicides/pesticides | Enhances efficacy and specificity |
| Biology | Cytotoxicity against cancer cell lines | Potential for cancer treatment |
| Medicine | Antitumor agents synthesis | Focus on targeted therapies |
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in drug development for cancer therapies.
Case Study 2: Synthesis of Agrochemicals
In another research project, scientists explored the use of this compound in synthesizing new agrochemical formulations. The study demonstrated that derivatives of this compound exhibited improved herbicidal activity compared to existing products on the market.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylphenoxy group can participate in specific binding interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Acidity
- 3-(Trifluoromethyl)aniline : Exhibits a pKa of 3.49, making it less acidic than its 4-substituted analog. The -CF₃ group at the 3-position creates steric hindrance and modulates electronic properties differently compared to para-substituted derivatives .
- 4-(Trifluoromethyl)aniline : Has a lower pKa (2.75) due to the stronger electron-withdrawing effect of the -CF₃ group at the 4-position, enhancing acidity and reactivity in electrophilic substitution reactions .
- 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline: The 4-methylphenoxy group introduces additional steric bulk and may reduce solubility compared to simpler trifluoromethylanilines. Its acidity is expected to lie between 3- and 4-(trifluoromethyl)aniline due to competing electronic effects .
Physicochemical Properties
Key Findings and Trends
Substituent Effects: The position of the -CF₃ group significantly impacts acidity, with para-substituted derivatives being more acidic than ortho/meta analogs . Bulky substituents (e.g., 4-methylphenoxy) reduce solubility but may enhance target selectivity in drug design .
Biological Performance :
- Trifluoromethylated anilines show promise in antimicrobial and antitubulin applications but often face cytotoxicity challenges .
- Hybrid structures (e.g., cinnamamides, sulfonylureas) leverage -CF₃ for improved bioactivity .
Synthetic Flexibility :
- Metal-free conditions and microwave-assisted synthesis enable efficient derivatization of trifluoromethylanilines .
Q & A
Q. Example Protocol :
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 253.22) .
- FT-IR : NH₂ stretches (~3400 cm⁻¹), C-F stretches (~1100–1200 cm⁻¹) .
Data Interpretation Tip : Compare with analogs like 4-phenoxy-3-(trifluoromethyl)aniline (CAS 267416-81-9) for spectral benchmarking .
Advanced: How can reaction mechanisms for substituent introduction be elucidated?
Answer:
Mechanistic studies require:
Kinetic Analysis : Monitor reaction progress via HPLC or GC to identify intermediates.
Isotopic Labeling : Use ¹⁸O-labeled phenol to track ether bond formation .
Computational Modeling : Density Functional Theory (DFT) to map transition states and activation energies for substituent orientation (e.g., para vs. meta addition) .
Case Study : For 2-(3-methylphenoxy)-5-(trifluoromethyl)aniline , regioselectivity was attributed to steric hindrance from the methyl group, favoring para-substitution .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
Answer:
- Structural Modifications : Synthesize derivatives with varying substituents (e.g., halogens, methoxy) on the phenoxy or aniline rings .
- Biological Assays :
- In Vitro Testing : Screen against target enzymes (e.g., tubulin polymerization inhibition, using protocols from dinitroaniline studies ).
- Binding Affinity : Surface Plasmon Resonance (SPR) or fluorescence polarization to quantify interactions .
- Computational Docking : Use software like AutoDock to predict binding modes with proteins (e.g., α/β-tubulin heterodimers) .
Example Finding : Trifluoromethyl groups enhance hydrophobic interactions in binding pockets, as seen in N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs.
Solubility Effects : Use consistent solvents (e.g., DMSO with ≤0.1% v/v) to avoid false negatives .
Metabolite Interference : Conduct LC-MS to detect degradation products during assays .
Case Study : Discrepancies in 4-phenoxy-3-(trifluoromethyl)aniline cytotoxicity were traced to residual DMF in stock solutions, which inhibited cell growth .
Advanced: What strategies improve regioselectivity in electrophilic aromatic substitution (EAS)?
Answer:
- Directing Groups : The NH₂ group (strongly activating, para-directing) and CF₃ (moderately deactivating, meta-directing) compete. Computational modeling predicts dominant NH₂ directing effects .
- Steric Control : Bulky substituents (e.g., 4-methylphenoxy) block meta positions, favoring para-functionalization .
- Temperature Effects : Lower temperatures favor kinetic (NH₂-directed) over thermodynamic (CF₃-directed) products .
Experimental Validation : X-ray crystallography of intermediates (e.g., 4-methoxy-3-(trifluoromethyl)aniline ) confirms substituent orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
